



# Application Notes and Protocols for SAHM1 Treatment of T-ALL Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAHM1     |           |
| Cat. No.:            | B10858030 | Get Quote |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of **SAHM1**, a stabilized alpha-helical peptide, for the treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL) cells. The protocols detailed below are based on preclinical data and established methodologies for the in vitro and in vivo evaluation of targeted therapies against T-ALL.

### Introduction

T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the malignant transformation of T-cell precursors. A significant driver of T-ALL pathogenesis is the aberrant activation of the NOTCH1 signaling pathway, with over 60% of T-ALL cases harboring activating mutations in the NOTCH1 gene.[1] **SAHM1** is a hydrocarbon-stapled peptide designed to directly inhibit the NOTCH1 transcriptional complex. It functions by competing with Mastermind-like 1 (MAML1) for binding to the intracellular domain of NOTCH1 (ICN1) and its DNA-binding partner CSL, thereby preventing the assembly of the active transcriptional complex and suppressing the expression of NOTCH1 target genes.[2][3]

## **Mechanism of Action**

**SAHM1** specifically targets a critical protein-protein interface within the NOTCH1 transactivation complex. By mimicking the alpha-helical region of MAML1 that binds to the ICN1-CSL complex, **SAHM1** acts as a competitive inhibitor, leading to the genome-wide suppression of NOTCH-activated genes. This targeted inhibition results in potent, NOTCH-specific anti-proliferative effects in T-ALL cells.[2]



# **Quantitative Data Summary**

The following table summarizes the quantitative data from a preclinical study evaluating the efficacy of **SAHM1** in a bioluminescent mouse model of T-ALL.

| Parameter                                       | Vehicle<br>Control                       | SAHM1 (35<br>mg/kg, once<br>daily) | SAHM1 (30<br>mg/kg, twice<br>daily) | P-value (vs.<br>Vehicle) |
|-------------------------------------------------|------------------------------------------|------------------------------------|-------------------------------------|--------------------------|
| Change in<br>Bioluminescence                    | Increased                                | Slightly lower mean change         | Significant<br>decrease             | 0.17                     |
| Disease<br>Progression                          | 8 out of 9 mice<br>showed<br>progression | 4 out of 6 mice showed progression | Significant regression of tumor     | 0.02                     |
| Relative mRNA Expression of NOTCH1 Target Genes |                                          |                                    |                                     |                          |
| Hes1                                            | Baseline                                 | Significant decrease               | 0.0187                              |                          |
| Мус                                             | Baseline                                 | Significant<br>decrease            | 0.023                               | _                        |
| Nrarp                                           | Baseline                                 | Significant<br>decrease            | 0.001                               | _                        |
| Heyl                                            | Baseline                                 | Significant<br>decrease            | 0.0006                              | _                        |
| Dtx1                                            | Baseline                                 | Significant<br>decrease            | 0.0006                              |                          |

# Experimental Protocols In Vitro Treatment of T-ALL Cell Lines with SAHM1

## Methodological & Application





This protocol describes a general procedure for treating T-ALL cell lines (e.g., Jurkat, MOLT-4, HPB-ALL) with **SAHM1** to assess its effects on cell viability, apoptosis, and gene expression.

#### Materials:

- T-ALL cell lines (e.g., Jurkat, ATCC TIB-152)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- SAHM1 peptide
- Sterile, nuclease-free water or DMSO for peptide reconstitution
- 96-well and 6-well tissue culture plates
- Reagents for cell viability, apoptosis, and RNA/protein analysis

#### Procedure:

- Cell Culture: Culture T-ALL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
- SAHM1 Preparation: Reconstitute lyophilized SAHM1 peptide in sterile, nuclease-free water
  or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid
  repeated freeze-thaw cycles. Further dilute the stock solution in culture medium to achieve
  the desired final concentrations for treatment.
- Cell Seeding: Seed T-ALL cells in appropriate tissue culture plates at a density of 1 x 10<sup>5</sup> cells/well for a 96-well plate or 1 x 10<sup>6</sup> cells/well for a 6-well plate.
- SAHM1 Treatment: Add the desired concentrations of SAHM1 to the cell cultures. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 μM, 5 μM, 10 μM, 25 μM) and a time-course experiment (e.g., 24, 48, 72 hours). Include a vehicle control (the same volume of solvent used to dissolve SAHM1).



 Post-Treatment Analysis: Following the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.

## **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

#### Materials:

- Treated and control T-ALL cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- · Microplate reader

#### Procedure:

- Following **SAHM1** treatment, add 10 μL of MTT solution to each well of the 96-well plate.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Mix gently by pipetting up and down.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

#### Materials:



- Treated and control T-ALL cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

#### Procedure:

- Harvest approximately 1-5 x 10<sup>5</sup> cells by centrifugation (300 x g for 5 minutes).
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μL of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

# Western Blot Analysis of NOTCH1 Target Gene Expression

This protocol is for detecting changes in the protein levels of NOTCH1 target genes (e.g., c-MYC, HES1).

#### Materials:

- Treated and control T-ALL cells
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit



- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-c-MYC, anti-HES1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- · Harvest cells and lyse them in RIPA buffer.
- Quantify protein concentration using the BCA assay.
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Detect the signal using an imaging system. Use a loading control like GAPDH to normalize protein levels.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of **SAHM1** action in the NOTCH1 signaling pathway.



Click to download full resolution via product page



Caption: In vitro experimental workflow for evaluating **SAHM1** in T-ALL cells.



Click to download full resolution via product page

Caption: Logical flow of the cellular effects of **SAHM1** treatment in T-ALL.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Direct inhibition of the NOTCH transcription factor complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances of target therapy on NOTCH1 signaling pathway in T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SAHM1 Treatment of T-ALL Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858030#experimental-protocol-for-sahm1treatment-of-t-all-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com